molecular formula C11H14N2O2 B1381925 8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one CAS No. 1268033-45-9

8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one

Cat. No. B1381925
M. Wt: 206.24 g/mol
InChI Key: RQQFGUTXIKGLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one” is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.25 . It is used for research purposes .

Scientific Research Applications

Antioxidant Activity and Lipid Peroxidation Inhibition

Research has demonstrated that compounds like 8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one are significant in antioxidant activity and lipid peroxidation inhibition. Specifically, derivatives of 1,5-benzoxazepines, including those with amino groups, have shown potent activity in inhibiting lipoxygenase and lipid peroxidation (Neochoritis et al., 2010).

Structural Analysis and Synthesis

Structural assignments and synthesis of derivatives of 8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one have been comprehensively achieved. Studies have focused on one-pot microwave-assisted synthesis and structural analysis using various spectroscopic techniques (Macías et al., 2011).

Application in Peptide Mimetics

These compounds have been utilized in the synthesis of peptide mimetics, particularly for studying biologically active conformations of peptides. Efficient methodologies have been developed for synthesizing derivatives starting from commercially available compounds (Casimir et al., 2000).

Development of Muscarinic Receptor Antagonists

Tetrahydro-2-benzazepin-4-ones have been developed as potentially selective muscarinic (M3) receptor antagonists. These compounds were synthesized using diverse chemical strategies and showed promising results in preliminary screenings (Bradshaw et al., 2008).

Antiparasitic Activity

Tetrahydro-1-benzazepines, closely related to 8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one, have been explored for their potential antiparasitic activity, particularly for treating diseases like chagas and leishmaniasis (Macías et al., 2016).

CCR5 Antagonist Synthesis

Synthetic methodologies have been developed for compounds like 8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one, particularly for synthesizing orally active CCR5 antagonists, highlighting their potential in therapeutic applications (Ikemoto et al., 2005).

properties

IUPAC Name

8-amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2)6-15-9-5-7(12)3-4-8(9)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQFGUTXIKGLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)N)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one

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